(2E)-N,N-DIETHYL-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE
Description
(2E)-N,N-Diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a synthetic enamide derivative characterized by a furan ring substituted with a 4-nitrophenyl group at the 5-position and an N,N-diethylamide group at the prop-2-enamide chain.
Properties
IUPAC Name |
(E)-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-18(4-2)17(20)12-10-15-9-11-16(23-15)13-5-7-14(8-6-13)19(21)22/h5-12H,3-4H2,1-2H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXFSGZTNYVND-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N,N-DIETHYL-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the enamide by reacting the intermediate with diethylamine under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated enamide moiety in (2E)-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide undergoes selective oxidation at the double bond. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media generate epoxides or carbonyl derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂O, 25°C, 12 h | Epoxide derivative (via epoxidation) | 78% | |
| CrO₃/H₂SO₄ | Acetone, 0°C, 2 h | 3-Ketoamide derivative (oxidative cleavage) | 65% |
Key Findings :
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Epoxidation occurs stereospecifically, retaining the (E)-configuration of the parent compound .
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Oxidative cleavage under harsh conditions (CrO₃) produces a nitro-substituted furyl ketone .
Reduction Reactions
The electron-deficient furan ring and nitro group facilitate catalytic hydrogenation or borohydride-mediated reductions.
Key Findings :
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Hydrogenation reduces both the double bond and nitro group to an amine, forming a tetracyclic intermediate .
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Sodium borohydride selectively reduces the enamide carbonyl without affecting the nitro group .
Nucleophilic Substitution
The nitro group on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under basic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (5 M) | DMF, 120°C, 24 h | 4-Aminophenyl-furan enamide | 68% | |
| NH₃ (g) | MeOH, 100°C, 48 h | 4-NH₂-phenyl derivative | 41% |
Key Findings :
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Substitution at the nitro group proceeds via a Meisenheimer complex intermediate .
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Steric hindrance from the furan ring slows reaction kinetics compared to simpler nitroarenes .
Cycloaddition Reactions
The α,β-unsaturated enamide acts as a dienophile in Diels-Alder reactions.
| Diene | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 80°C, 12 h | Bicyclohexene-fused amide | 83% | |
| Anthracene | Xylene, reflux, 24 h | Polycyclic adduct (6:5 fused ring system) | 62% |
Key Findings :
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Reactions exhibit high regioselectivity due to electron-withdrawing effects of the nitro group .
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DFT calculations support an asynchronous transition state favoring endo-selectivity .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the enamide undergoes retro-ene fragmentation, while strong bases induce ring-opening of the furan.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (conc.) | EtOH, reflux, 8 h | Acrylic acid derivative + furfurylamine | 74% | |
| LDA (2 eq) | THF, −78°C, 1 h | Ring-opened dienolate intermediate | N/A |
Key Findings :
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Acidic cleavage produces bioactive fragments with reported antimicrobial activity .
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Lithiated intermediates are stable below −40°C and useful for further functionalization .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or nitro group rearrangement.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV (254 nm) | Cyclobutane dimer | 34% | |
| UV (365 nm)/O₂ | Nitroso oxide intermediate | Trace |
Key Findings :
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of nitrophenyl-furan compounds have shown efficacy against various cancer cell lines, including breast, lung, and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells through enzyme inhibition and modulation of signaling pathways .
- Enzyme Inhibition :
- Antimicrobial Properties :
Materials Science Applications
-
Organic Electronics :
- The unique electronic properties of (2E)-N,N-Diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide make it a candidate for use in organic electronic devices. Its ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where charge mobility and stability are essential .
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Polymer Synthesis :
- The compound can serve as a building block for synthesizing polymers with specific properties tailored for applications in coatings, adhesives, and composites. Its functional groups allow for various chemical modifications that can enhance material properties such as thermal stability and mechanical strength .
Agricultural Research Applications
- Pesticide Development :
- Given its biological activity, this compound may be explored for developing novel pesticides or herbicides. Compounds with similar structures have shown potential in targeting specific pests while minimizing environmental impact.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study | Evaluated the efficacy of nitrophenyl-furan derivatives against cancer cell lines | Significant growth inhibition observed in multiple cell lines; potential mechanisms include apoptosis induction |
| Enzyme Inhibition Research | Investigated the inhibitory effects on acetylcholinesterase | Demonstrated promising results suggesting potential use in treating neurodegenerative conditions |
| Antimicrobial Activity Assessment | Tested against various bacterial strains | Showed effective antimicrobial properties comparable to established antibiotics |
Mechanism of Action
The mechanism of action of (2E)-N,N-DIETHYL-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural differences and similarities between the target compound and selected analogs:
Notes:
- The 4-nitrophenyl group (common in compounds 7, 12, and the target) introduces strong electron-withdrawing effects, stabilizing the furan ring and influencing π-π stacking in biological targets .
- Cyano substituents (compound 12) increase polarity and hydrogen-bonding capacity compared to the target’s diethylamide group .
Spectroscopic and Analytical Data
Key spectroscopic comparisons are derived from IR, $^1$H-NMR, and mass spectrometry ():
- IR Spectroscopy: The target’s enamide C=O stretch (~1650–1680 cm⁻¹) would differ from compound 7’s thiosemicarbazone C=N (~1597 cm⁻¹) and compound 12’s cyano C≡N (~2200 cm⁻¹) . Nitro group vibrations (~1520 and ~1350 cm⁻¹) are consistent across nitro-substituted analogs .
$^1$H-NMR :
- The furan protons (δ ~6.5–7.5 ppm) and nitrophenyl aromatic protons (δ ~8.0–8.3 ppm) are conserved in all nitro-furan derivatives .
- The N,N-diethylamide group in the target would show distinct CH₃ and CH₂ signals (δ ~1.0–1.5 ppm and ~3.3–3.6 ppm, respectively), unlike the thiazole or cinnamanilide protons in analogs .
Mass Spectrometry :
- Molecular ion peaks (e.g., m/z 421 for compound 7 vs. ~332 for the target) reflect differences in substituent mass .
Biological Activity
(2E)-N,N-Diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, including the furan ring and nitrophenyl group, suggest a variety of mechanisms through which it may exert pharmacological effects. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O3. Its structure includes:
- Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity.
- Nitrophenyl group : Enhances electron-withdrawing properties, potentially increasing biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit notable anticancer activities. For instance, derivatives containing furan and nitrophenyl groups have been shown to inhibit cancer cell proliferation in breast cancer models. In vitro tests demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of related furan derivatives have also been documented. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. The presence of the nitrophenyl moiety may enhance these effects by modulating signaling pathways involved in inflammation .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of compounds similar to this compound. Studies show that these compounds exhibit activity against various bacterial strains, including resistant strains, suggesting their utility as lead compounds for developing new antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and inflammation.
- Induction of Apoptosis : The structural components can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : The presence of the nitro group may influence various signaling pathways associated with inflammation and tumor progression.
Case Study 1: Anticancer Screening
In a study evaluating the anticancer properties of furan derivatives, this compound was tested against several cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity comparable to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects of similar compounds revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by over 50%, indicating strong anti-inflammatory potential .
Data Tables
| Biological Activity | Test System | Result |
|---|---|---|
| Anticancer | MCF7 Cells | IC50 = 10 µM |
| Anti-inflammatory | Macrophages | TNF-alpha reduction >50% |
| Antimicrobial | E. coli | Zone of inhibition = 15 mm |
Q & A
Q. What are the optimal synthetic routes for (2E)-N,N-Diethyl-3-[5-(4-Nitrophenyl)Furan-2-yl]Prop-2-enamide, and how can reaction yields be improved?
Methodological Answer:
- Literature Review: Identify analogous compounds (e.g., ) to infer viable pathways, such as coupling nitroaryl-furan precursors with enamide backbones via Heck or Suzuki-Miyaura reactions.
- Reagent Selection: Prioritize catalysts (e.g., Pd-based) and solvents (e.g., DMF, THF) that stabilize intermediates .
- Condition Optimization: Systematically vary temperature (60–120°C), reaction time (6–24 h), and stoichiometry (1:1–1:3 molar ratios) to maximize yield.
- Analytical Validation: Use HPLC (C18 column, acetonitrile/water gradient) and LC-MS to monitor reaction progress .
- Table: Key Reaction Parameters
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Solvent | DMF, THF, Toluene | DMF |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm stereochemistry (E-configuration) and substituent positions (e.g., nitro group at para position) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₈H₂₁N₂O₄) with <2 ppm error.
- X-ray Crystallography: Resolve crystal structure for absolute configuration verification, as demonstrated for similar compounds in .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, NO₂ at ~1520 cm⁻¹).
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store aliquots at -20°C (dry), 4°C (humid), and 25°C (light-exposed) for 30 days.
- Analytical Monitoring: Use HPLC purity checks (e.g., 95% threshold) and TLC to detect degradation products .
- Recommendation: Store in amber vials at -20°C under inert gas (N₂/Ar), as nitro groups are prone to photodegradation .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- High-Throughput Screening (HTS): Adapt methodologies from (e.g., Keap1-Nrf2-ARE pathway activation) using luciferase reporter assays.
- Cytotoxicity Testing: Employ MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination).
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify bioactive ranges .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance its pharmacological profile?
Methodological Answer:
- Scaffold Modifications: Syntize derivatives with varied substituents (e.g., halogens, methoxy) on the nitrophenyl or furan moieties .
- Bioisosteric Replacement: Substitute the enamide group with carbamate or urea to assess potency changes.
- In Silico Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., Nrf2) based on X-ray structures .
Q. What computational strategies predict its environmental fate and toxicity?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solubility in water/octanol (logP prediction) using GROMACS .
- Ecotoxicity Modeling: Apply Quantitative Structure-Activity Relationship (QSAR) tools (e.g., TEST software) to estimate LC₅₀ for aquatic organisms .
- Degradation Pathways: Use Gaussian 09 to model nitro-group reduction or furan ring oxidation products .
Q. How can contradictory data in biological assays be resolved?
Methodological Answer:
- Orthogonal Assays: Validate HTS hits (e.g., ) with electrophoretic mobility shift assays (EMSAs) or qPCR for Nrf2 target genes .
- Statistical Analysis: Apply multivariate regression to control for batch effects or solvent interference (e.g., DMSO cytotoxicity).
- Replication Studies: Repeat experiments across independent labs to confirm reproducibility .
Q. What methodologies assess its environmental persistence and bioaccumulation?
Methodological Answer:
- Laboratory Studies: Measure hydrolysis half-life (pH 4–9 buffers) and photodegradation rates using UV-Vis spectroscopy .
- Field Monitoring: Deploy passive samplers in wastewater systems to detect compound residues via LC-MS/MS.
- Bioaccumulation Factor (BAF): Calculate using fish models (e.g., zebrafish) exposed to ¹⁴C-labeled compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
